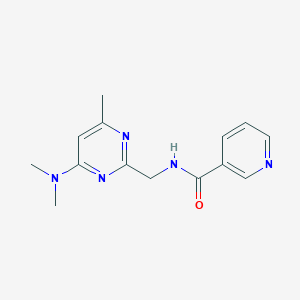

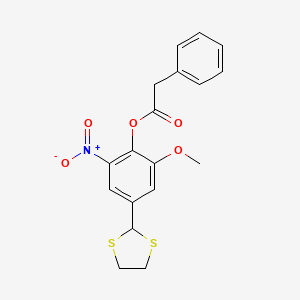

3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step procedures . Their structures are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. For example, a novel nano-sized bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) has been introduced as an efficient and reusable organometallic catalyst for one-pot synthesis of 4H-chromene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass of a similar compound, tert-Butyl (3-(piperazin-1-yl)propyl)carbamate, have been determined .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

Antibacterial Quinolones : A study by Miyamoto et al. (1990) delved into the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlighting the significant antibacterial properties conferred by specific substituents, including variously substituted piperazines (Miyamoto et al., 1990).

Piperazinyl Oxazolidinone Antibacterial Agents : Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings, identifying compounds with promising antibacterial activities against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting the significance of the piperazinyl and oxazolidinone components (Tucker et al., 1998).

Orthogonal Protection Strategy : Clark and Elbaum (2007) described an orthogonal protection strategy for synthesizing variously substituted piperazines, demonstrating the versatility of the oxazolidinone scaffold in synthesizing piperazine derivatives (Clark & Elbaum, 2007).

Antimicrobial Applications

Novel Antimicrobial Agents : Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from triazole-4-carboxylic acid bearing piperazine carboxamides, demonstrating moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Difluorinated Quinolones : Hirose et al. (1987) characterized NY-198, a new difluorinated quinolone with a broad antibacterial spectrum and significant in vitro and in vivo activity against various pathogens, underscoring the therapeutic potential of such compounds (Hirose et al., 1987).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.2C2HF3O2/c14-10-13(8-9-15-10)5-1-4-12-6-2-11-3-7-12;2*3-2(4,5)1(6)7/h11H,1-9H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKJSYGBGWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCOC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21F6N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2830454.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B2830462.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)

![N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide](/img/structure/B2830472.png)

![2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2830474.png)